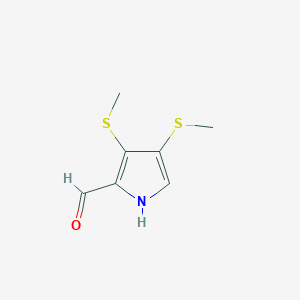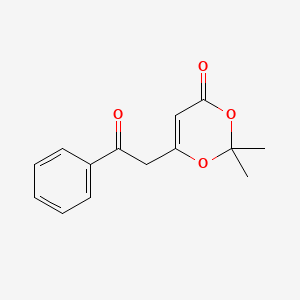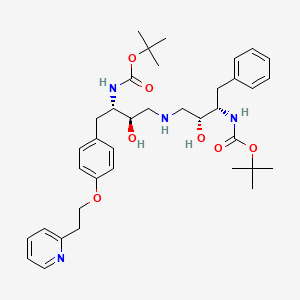![molecular formula C8H12N2O2 B14268501 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one CAS No. 153112-30-2](/img/structure/B14268501.png)
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one is a chemical compound with a unique structure that includes a dimethylamino group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one typically involves the reaction of pyridine derivatives with dimethylamine. One common method includes the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another pyridine derivative with comparable chemical reactivity.
Uniqueness
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one is unique due to its hydroxyl group, which provides additional sites for chemical modification and enhances its solubility in aqueous solutions. This makes it more versatile in various applications compared to its analogs .
特性
CAS番号 |
153112-30-2 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-3-4-9-8(12)7(6)11/h3-4,11H,5H2,1-2H3,(H,9,12) |
InChIキー |
OMNYDDHGZMNUES-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C(=O)NC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


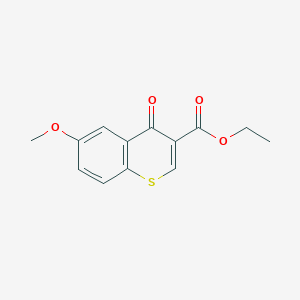
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
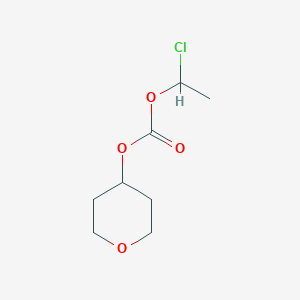
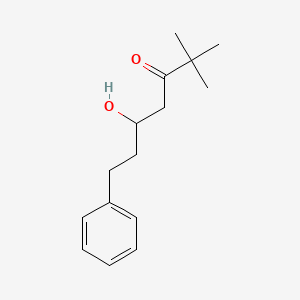
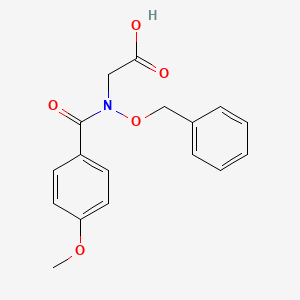
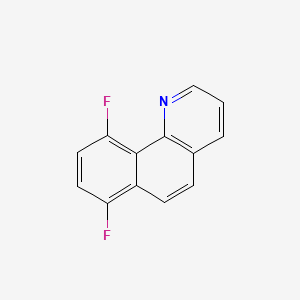
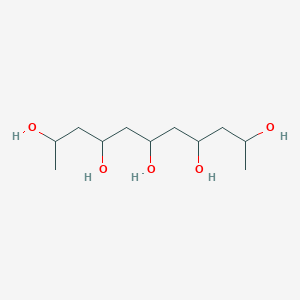

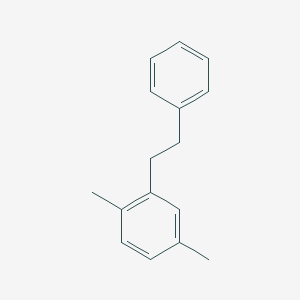
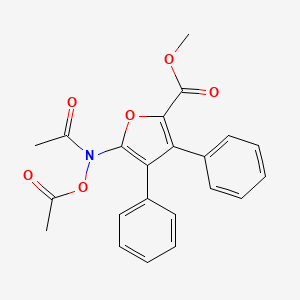
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
